
L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The sequence of amino acids in this peptide suggests it may have unique structural and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
For large-scale production, the process may be optimized by using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial systems, which can be more cost-effective for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Applications De Recherche Scientifique
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Materials Science: Explored for its ability to form self-assembling nanostructures, which can be used in drug delivery systems.
Mécanisme D'action
The mechanism by which L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, to modulate biological pathways. For example, it may bind to neuroreceptors to exert neuroprotective effects or inhibit inflammatory pathways by interacting with key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-prolyl-L-glutamic acid (GPE): Known for its neuroprotective properties.
Glycyl-L-histidyl-L-lysine (GHK): Used in cosmetic products for its ability to stimulate collagen production.
Glycyl-L-glutamyl-L-prolyl-L-arginine (GQPR): Known for its anti-inflammatory properties.
Uniqueness
L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine is unique due to its specific sequence of amino acids, which may confer distinct structural and functional properties not found in other peptides
Propriétés
Numéro CAS |
765910-64-3 |
|---|---|
Formule moléculaire |
C35H46N12O10 |
Poids moléculaire |
794.8 g/mol |
Nom IUPAC |
2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C35H46N12O10/c36-22(10-19-12-39-23-5-2-1-4-21(19)23)32(54)42-16-30(51)45-24(7-8-27(37)48)35(57)47-9-3-6-26(47)34(56)46-25(11-20-13-38-18-44-20)33(55)43-15-29(50)40-14-28(49)41-17-31(52)53/h1-2,4-5,12-13,18,22,24-26,39H,3,6-11,14-17,36H2,(H2,37,48)(H,38,44)(H,40,50)(H,41,49)(H,42,54)(H,43,55)(H,45,51)(H,46,56)(H,52,53)/t22-,24-,25-,26-/m0/s1 |
Clé InChI |
NLRVEOKAKMUMPT-GKXKVECMSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC4=CN=CN4)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


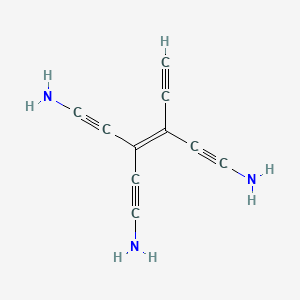


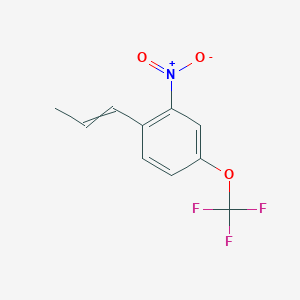
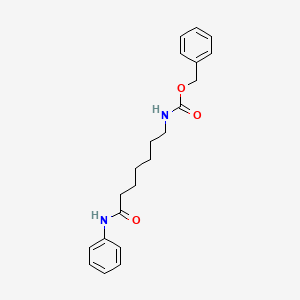
![11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione](/img/structure/B14231458.png)
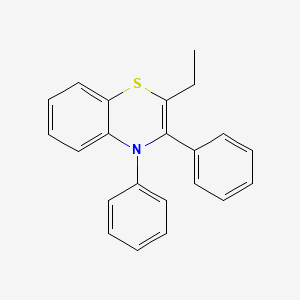
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)
![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)
![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)
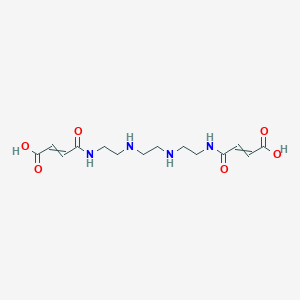
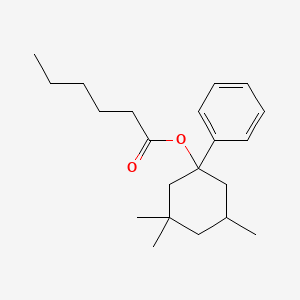
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
